molecular formula C10H11NO B3057814 1-Isocyanato-2,4,5-trimethylbenzene CAS No. 85324-94-3

1-Isocyanato-2,4,5-trimethylbenzene

Cat. No.: B3057814
CAS No.: 85324-94-3
M. Wt: 161.2 g/mol
InChI Key: MAIFYUSBGLFXDA-UHFFFAOYSA-N
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Description

1-Isocyanato-2,4,5-trimethylbenzene is an organic compound with the molecular formula C10H11NO. It is a derivative of benzene, where three methyl groups and an isocyanate group are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

1-Isocyanato-2,4,5-trimethylbenzene can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethylphenylamine with phosgene. The reaction proceeds as follows: [ \text{C}_6\text{H}_2(\text{CH}_3)_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3\text{NCO} + 2\text{HCl} ] This reaction requires careful handling due to the toxic nature of phosgene. Industrial production methods often involve the use of safer alternatives such as oxalyl chloride.

Chemical Reactions Analysis

1-Isocyanato-2,4,5-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{R-OH} + \text{C}_6\text{H}_2(\text{CH}_3)_3\text{NCO} \rightarrow \text{R-O-C(O)-NH-C}_6\text{H}_2(\text{CH}_3)_3 ]

    Oxidation Reactions: It can be oxidized to form corresponding isocyanates.

    Addition Reactions: It can add to alkenes to form carbamates.

Common reagents used in these reactions include alcohols, amines, and oxidizing agents. The major products formed are urethanes, ureas, and carbamates.

Scientific Research Applications

1-Isocyanato-2,4,5-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polyurethanes and other polymers.

Mechanism of Action

The mechanism of action of 1-Isocyanato-2,4,5-trimethylbenzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This leads to the formation of urethanes and ureas, which are important in various chemical processes.

Comparison with Similar Compounds

1-Isocyanato-2,4,5-trimethylbenzene can be compared with other isocyanates such as:

  • 2-Isocyanato-1,3,5-trimethylbenzene
  • 2,4,6-Trimethylphenyl isocyanate

These compounds share similar reactivity due to the presence of the isocyanate group. the position of the methyl groups can influence their reactivity and the types of products formed. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and applications compared to its isomers.

Properties

IUPAC Name

1-isocyanato-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFYUSBGLFXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510055
Record name 1-Isocyanato-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85324-94-3
Record name 1-Isocyanato-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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